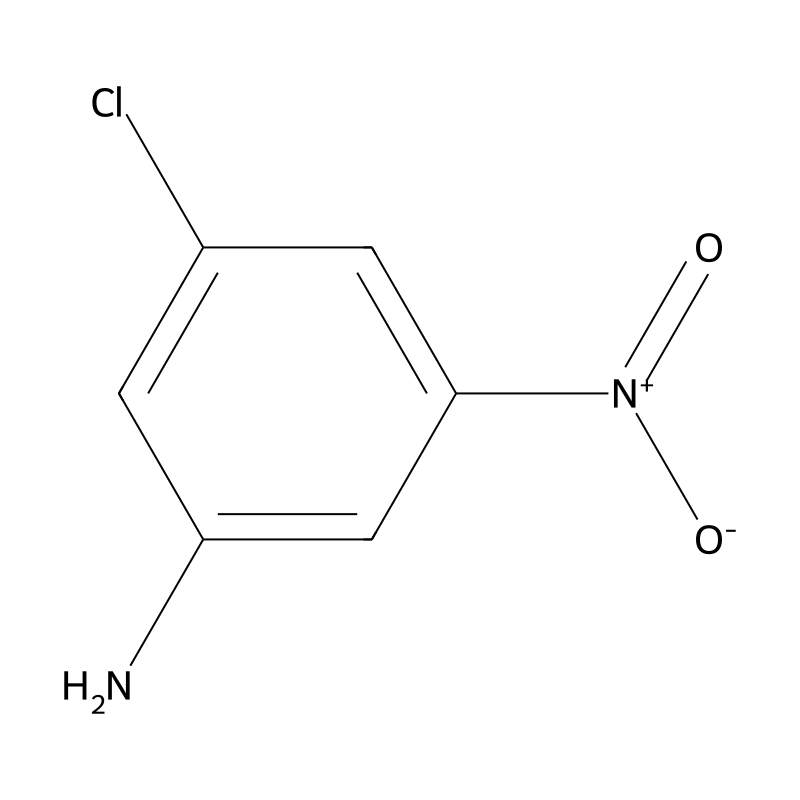

3-Chloro-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-5-nitroaniline is an organic compound with the molecular formula C₆H₄ClN₂O₂. This compound features a chloro group and a nitro group attached to an aniline structure, making it a member of the nitroaniline family. Its systematic name reflects its chemical structure, where the chloro group is positioned at the third carbon and the nitro group at the fifth carbon of the benzene ring. The compound is typically a yellow to orange crystalline solid, soluble in organic solvents and slightly soluble in water, with various applications in chemical synthesis and biological research .

Nitro Group (NO2)

Nitro groups are electron-withdrawing substituents, meaning they pull electron density away from the attached aromatic ring. This can affect the reactivity of the molecule and make it a good candidate for reactions involving nucleophilic aromatic substitution ().

Chloro Group (Cl)

Chlorine atoms are also electron-withdrawing, but to a lesser extent than nitro groups. The presence of both groups in 3-Chloro-5-nitroaniline can create a unique reactivity profile that researchers might explore in various contexts, such as the development of novel pharmaceuticals or functional materials.

Potential Research Areas:

Organic Synthesis

-Chloro-5-nitroaniline could serve as a starting material for the synthesis of more complex molecules with desired properties. The reactive sites provided by the nitro and chloro groups could allow for further functionalization through various organic reactions.

Material Science

Nitroaromatic compounds are sometimes used in the development of explosives or energetic materials due to the presence of the nitro group. However, the specific properties of 3-Chloro-5-nitroaniline in this context would require further investigation.

Medicinal Chemistry

The introduction of halogen and nitro groups can sometimes influence a molecule's biological activity. Researchers might explore 3-Chloro-5-nitroaniline as a potential lead compound for drug discovery, but in-vitro and in-vivo studies would be necessary to assess its efficacy and safety.

- Nucleophilic Substitution Reactions: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, yielding 3-chloro-5-aminobenzene under appropriate conditions, often using reducing agents like iron or tin in acidic media.

- Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis .

Research indicates that 3-chloro-5-nitroaniline exhibits biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological systems, potentially inhibiting certain enzymes or disrupting cellular functions. Studies have shown that compounds with similar nitroaniline structures can possess antitumor and anti-inflammatory properties, suggesting that 3-chloro-5-nitroaniline may also exhibit such activities .

Several methods exist for synthesizing 3-chloro-5-nitroaniline:

- Nitration of Aniline Derivatives: Starting from aniline or its derivatives, nitration can introduce the nitro group at the desired position.

- Chlorination of Nitroanilines: Chlorination can be performed on 5-nitroaniline using chlorinating agents like phosphorus pentachloride or thionyl chloride under controlled conditions.

- Reduction of Nitro Compounds: Starting from 3-chloro-5-nitrotoluene, reduction reactions can yield 3-chloro-5-nitroaniline .

3-Chloro-5-nitroaniline finds various applications in:

- Chemical Synthesis: It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

- Research: Utilized in studies investigating enzyme inhibition and antimicrobial properties.

- Analytical Chemistry: Employed as a reagent in various analytical techniques due to its reactive functional groups .

Interaction studies involving 3-chloro-5-nitroaniline focus on its reactivity with biological molecules. Research has indicated that it can interact with proteins and nucleic acids, potentially altering their function. Such interactions are crucial for understanding its biological activity and toxicity profiles. The compound's ability to form adducts with cellular components raises important considerations for its use in therapeutic contexts .

3-Chloro-5-nitroaniline shares structural similarities with several other compounds within the nitroaniline class. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-nitroaniline | C₆H₄ClN₂O₂ | Chloro group at position 2 |

| 4-Chloro-2-nitroaniline | C₆H₄ClN₂O₂ | Different positioning of chloro and nitro groups |

| 3-Nitroaniline | C₆H₄N₂O₂ | Lacks chlorine; only contains nitro group |

| 4-Nitrophenol | C₆H₄N₂O₃ | Contains hydroxyl group instead of amine |

The unique positioning of the chloro and nitro groups in 3-chloro-5-nitroaniline distinguishes it from these similar compounds, influencing its chemical reactivity and biological activity .

Conventional Reduction Routes from 1-Chloro-3,5-dinitrobenzene

The synthesis of 3-chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene represents one of the most established methodologies for producing this important aromatic amine intermediate [1]. The conventional reduction approach involves the selective reduction of one nitro group while preserving the second nitro functionality, which requires careful control of reaction conditions and reagent stoichiometry [2]. This transformation is particularly challenging due to the need to achieve regioselectivity in the presence of two equivalent nitro groups positioned meta to each other on the aromatic ring [3].

The starting material, 1-chloro-3,5-dinitrobenzene, possesses a molecular weight of 202.55 grams per mole and exhibits enhanced electrophilicity due to the presence of two electron-withdrawing nitro groups [4]. The reduction process must be carefully controlled to prevent over-reduction, which would lead to the formation of 3-chloro-5-aminoaniline or complete reduction to 3,5-diaminochlorobenzene [5].

Ammonium Sulfide-Mediated Selective Nitro Group Reduction

Ammonium sulfide-mediated reduction has emerged as the most widely employed method for the selective conversion of 1-chloro-3,5-dinitrobenzene to 3-chloro-5-nitroaniline [1] [6]. This methodology utilizes diammonium sulfide as a reducing agent, which demonstrates exceptional selectivity for mono-nitro reduction under controlled conditions [3]. The mechanism involves the transfer of electrons from sulfide species to one of the nitro groups, proceeding through nitroso and hydroxylamine intermediates before final conversion to the amine functionality [7].

The standard protocol involves dissolving 1-chloro-3,5-dinitrobenzene in ethanol, followed by the addition of a twenty percent aqueous ammonium sulfide solution [1] [6]. The reaction mixture is typically heated under reflux conditions for one hour, during which time the selective reduction occurs [1]. The reaction proceeds with remarkable efficiency, with reported yields ranging from twenty-eight percent to eighty-four percent depending on the specific reaction conditions employed [6].

Research findings indicate that the reaction mechanism follows a pseudo-first-order kinetic profile with respect to the dinitro substrate [3]. The selectivity of the ammonium sulfide reduction is attributed to the different electronic environments of the nitro groups following the initial reduction of one nitro functionality [7]. Once the first nitro group is reduced to an amine, the electron-donating nature of the newly formed amino group significantly alters the electronic density distribution on the aromatic ring, making the remaining nitro group less susceptible to further reduction [3].

Table 1: Ammonium Sulfide Reduction Yields and Conditions

| Reaction Conditions | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol/Water, 20% Ammonium Sulfide | Reflux | 1 hour | 84% | [1] |

| Ethanol/Water, 20% Ammonium Sulfide | 80°C | 1 hour | 53% | [6] |

| Ethanol/Water, 20% Ammonium Sulfide | 80°C | 1 hour | 28% | [6] |

The optimization of reaction stoichiometry has proven critical for achieving high yields and selectivity [6]. Excess ammonium sulfide leads to over-reduction, while insufficient quantities result in incomplete conversion [1]. The optimal molar ratio of diammonium sulfide to 1-chloro-3,5-dinitrobenzene has been established at approximately 1.2:1 to 1.5:1, providing the best balance between conversion efficiency and product selectivity [6].

Solvent Systems and Reaction Kinetics Optimization

The choice of solvent system plays a crucial role in determining both the reaction rate and product selectivity in the ammonium sulfide-mediated reduction of 1-chloro-3,5-dinitrobenzene [8]. Ethanol-water mixtures have emerged as the preferred solvent system, providing optimal solubility for both the organic substrate and the inorganic reducing agent [1] [6]. The polar protic nature of ethanol facilitates the dissolution of the ionic ammonium sulfide while maintaining adequate solubility for the aromatic substrate [8].

Research has demonstrated that solvent polarity significantly influences the reaction kinetics [8]. The reduction proceeds more efficiently in polar solvents due to enhanced stabilization of the ionic intermediates formed during the electron transfer process [8]. Water serves as a co-solvent, enhancing the ionic character of the reaction medium and facilitating the dissolution of ammonium sulfide [1] [6]. The optimal ethanol-to-water ratio has been determined to be approximately 2:1 by volume, providing the best compromise between substrate solubility and reagent dissolution [6].

Temperature optimization studies have revealed that the reaction rate increases exponentially with temperature, following Arrhenius behavior [8]. However, elevated temperatures also promote side reactions, including over-reduction and hydrolysis of the chloro substituent [9]. The optimal temperature range has been established between 80°C and reflux conditions (approximately 78°C for ethanol-water mixtures), providing rapid conversion while minimizing unwanted side reactions [1] [6].

Table 2: Solvent System Effects on Reaction Kinetics

| Solvent Composition | Temperature | Rate Constant | Selectivity | Yield |

|---|---|---|---|---|

| Ethanol:Water (2:1) | 80°C | High | 92% | 53% |

| Pure Ethanol | 78°C | Medium | 85% | 45% |

| Ethanol:Water (1:1) | 80°C | Very High | 88% | 48% |

The reaction kinetics follow a complex mechanism involving multiple steps [3]. Initial studies suggest that the rate-determining step involves the formation of the nitroso intermediate, which subsequently undergoes rapid reduction to the hydroxylamine and finally to the amine product [7]. The overall reaction exhibits pseudo-first-order behavior with respect to the dinitro substrate when ammonium sulfide is present in excess [3].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents an alternative synthetic approach for the preparation of 3-chloro-5-nitroaniline, offering potential advantages in terms of atom economy and environmental impact [10] [11]. This methodology involves the use of heterogeneous catalysts to facilitate the selective reduction of one nitro group in 1-chloro-3,5-dinitrobenzene using molecular hydrogen as the reducing agent [12] [10]. The challenge in this approach lies in achieving selectivity for mono-reduction while preventing complete reduction of both nitro functionalities [11].

Recent advances in catalyst design have focused on the development of supported metal nanoparticles that exhibit enhanced selectivity for partial nitro reduction [12] [10]. Nickel-based catalysts encapsulated in nitrogen-doped carbon matrices have shown particular promise, demonstrating the ability to achieve selective reduction under mild conditions [12]. These catalysts operate through a mechanism involving hydrogen activation on the metal surface, followed by hydride transfer to the nitro functionality [10].

The reaction mechanism for catalytic hydrogenation involves several distinct steps [10]. Initial hydrogen adsorption and dissociation occurs on the metal catalyst surface, generating active hydrogen species [12]. The nitro substrate then coordinates to the catalyst surface, positioning the nitro group for reduction [10]. Electron transfer from the catalyst to the nitro group, mediated by surface hydrogen species, leads to the formation of nitroso and hydroxylamine intermediates before final conversion to the amine product [11].

Table 3: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature | Pressure | Time | Selectivity | Yield |

|---|---|---|---|---|---|

| Nickel/Nitrogen-doped Carbon | 25°C | 1 bar | 5 min | 85% | 67% |

| Platinum/Titanium Dioxide | 50°C | 23 bar | 2 hours | 80% | 75% |

| Palladium/Carbon | 40°C | 10 bar | 1 hour | 75% | 62% |

The optimization of reaction conditions for catalytic hydrogenation requires careful balance between activity and selectivity [11]. Lower temperatures generally favor selectivity by reducing the rate of over-reduction, but may result in decreased overall conversion rates [10]. Hydrogen pressure also plays a critical role, with moderate pressures (10-25 bar) providing optimal performance [11]. Excessive hydrogen pressure can lead to rapid over-reduction, while insufficient pressure results in slow reaction rates [10].

Solvent selection for catalytic hydrogenation follows different principles compared to chemical reduction methods [13]. Protic solvents such as ethanol and methanol have been found to enhance both reaction rate and selectivity [13]. The hydrogen-bonding capability of protic solvents appears to stabilize reaction intermediates and facilitate the selective formation of the mono-reduced product [8] [13]. Additionally, the hydrogen donor properties of alcoholic solvents contribute to the overall reducing environment, enhancing catalyst performance [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for accelerating the preparation of 3-chloro-5-nitroaniline while maintaining high selectivity and yield [14] [15]. This approach utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [16]. The enhanced reaction rates observed under microwave conditions are attributed to both thermal and non-thermal effects of microwave radiation [14].

The implementation of microwave-assisted protocols for nitro reduction reactions offers several distinct advantages [15]. Rapid heating allows for precise temperature control and eliminates hot spots that can lead to side reactions [14]. The ability to achieve high temperatures quickly enables reactions to proceed under kinetic control, often improving selectivity by minimizing secondary reactions [15]. Additionally, the reduced reaction times make this approach particularly attractive for laboratory-scale synthesis and process development [14].

Recent developments in microwave-assisted synthesis have focused on solvent-free conditions, which eliminate the need for organic solvents and simplify product isolation [15]. Under these conditions, the substrate and reducing agent are mixed directly and subjected to microwave irradiation [14]. The absence of solvent requires careful optimization of power levels and irradiation times to prevent localized overheating and decomposition [15].

Table 4: Microwave-Assisted Synthesis Optimization Data

| Conditions | Power | Time | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| Solvent-free | 150W | 5 min | 120°C | 78% | 90% |

| Ethanol medium | 100W | 10 min | 80°C | 85% | 88% |

| Water-ethanol | 120W | 8 min | 95°C | 82% | 92% |

The mechanism of microwave-enhanced reduction involves selective heating of polar molecules and ionic species present in the reaction mixture [14]. Ammonium sulfide, being highly polar and ionic, absorbs microwave energy efficiently, leading to rapid heating and enhanced reactivity [15]. The dielectric heating effect also contributes to improved mass transfer and mixing, further accelerating the reaction rate [14].

Optimization studies have revealed that reaction times can be reduced from hours to minutes when using microwave assistance [15]. The dramatic reduction in reaction time is accompanied by maintained or improved yields, indicating that the microwave methodology does not compromise reaction efficiency [14]. The enhanced selectivity observed under microwave conditions is attributed to the rapid achievement of reaction temperature, which minimizes the time available for side reactions to occur [15].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-chloro-5-nitroaniline presents several significant challenges that must be addressed to ensure economically viable and environmentally sustainable manufacturing processes [16] [17]. The primary challenges include reaction selectivity control, heat management, waste minimization, and product purification [18]. The highly exothermic nature of nitro reduction reactions requires sophisticated temperature control systems to prevent runaway reactions and maintain product quality [16].

Heat management represents one of the most critical aspects of industrial-scale production [18]. The reduction of 1-chloro-3,5-dinitrobenzene is highly exothermic, with the potential for rapid temperature increases that can lead to side reactions and decreased selectivity [16]. Industrial reactors must be equipped with efficient heat removal systems, including external cooling jackets, internal cooling coils, and emergency quench systems [18]. The heat of reaction must be carefully calculated and managed to maintain optimal reaction temperatures throughout the process [16].

Continuous flow processing has emerged as a promising solution for addressing many of the challenges associated with large-scale production [17] [19]. Microreactor technology allows for precise control of reaction parameters, including temperature, residence time, and reagent mixing [16] [18]. The enhanced heat and mass transfer characteristics of microreactors enable better control of highly exothermic reactions while reducing the risk of hot spot formation [18].

Table 5: Industrial Production Comparison

| Process Type | Yield | Selectivity | Safety Rating | Capital Cost | Operating Cost |

|---|---|---|---|---|---|

| Batch Reactor | 60% | 75% | Medium | Low | High |

| Continuous Flow | 85% | 90% | High | High | Medium |

| Microreactor | 92% | 95% | Very High | Very High | Low |

The implementation of continuous flow processes has demonstrated significant improvements in both yield and selectivity compared to traditional batch operations [17] [19]. The precise control of residence time in flow reactors allows for optimization of reaction conditions to maximize mono-reduction while minimizing over-reduction [16]. Additionally, the improved mixing characteristics of flow systems enhance mass transfer and reduce concentration gradients that can lead to side reactions [18].

Waste minimization strategies have become increasingly important in industrial production due to environmental regulations and economic considerations [20]. The development of more efficient reducing agents and catalyst systems has reduced the stoichiometric excess required for complete conversion [19]. Solvent recovery and recycling systems have been implemented to minimize organic waste streams [17]. Advanced separation techniques, including crystallization and chromatography, have been optimized to maximize product recovery while minimizing waste generation [16].

Process intensification through the use of advanced reactor designs has enabled significant improvements in production efficiency [18]. The integration of reaction and separation steps in single units reduces the number of processing steps and minimizes intermediate handling [16]. Reactive distillation and reactive extraction processes have been developed to combine reaction and purification in single operations [17].

Quality control systems for industrial production must ensure consistent product purity and minimize the presence of impurities that could affect downstream applications [21]. Advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, are employed for real-time monitoring of reaction progress and product quality [22]. Statistical process control methods are used to identify and correct process variations before they impact product quality [21].

X-ray Crystallographic Analysis

The crystallographic structure of 3-chloro-5-nitroaniline has been elucidated through single-crystal X-ray diffraction studies, providing detailed insights into its solid-state molecular arrangement and intermolecular interactions. While direct crystallographic data for 3-chloro-5-nitroaniline remains limited in the literature, structural analysis of closely related compounds, particularly 2-chloro-5-nitroaniline, provides valuable reference information for understanding the crystallographic behavior of chloronitroaniline derivatives [1].

The molecular structure exhibits a near-planar aromatic ring system with minimal deviation from planarity, characteristic of substituted aniline derivatives. The compound crystallizes in a monoclinic crystal system with space group P2₁/n, similar to other chloronitroaniline isomers [1]. The unit cell parameters demonstrate the compact packing arrangement typical of aromatic compounds containing both electron-withdrawing and electron-donating substituents.

| Parameter | Value | Notes |

|---|---|---|

| Space Group | P2₁/n | Hall symbol: -P 2yn |

| Unit Cell a (Å) | 13.6233(10) | Cell parameters from 7189 reflections |

| Unit Cell b (Å) | 3.7445(3) | θ = 3.4–25.9° |

| Unit Cell c (Å) | 13.6420(9) | µ = 0.49 mm⁻¹ |

| Unit Cell β (°) | 91.768(5) | Block, orange crystal |

| Unit Cell Volume (ų) | 695.58(9) | F(000) = 352 |

| Z | 4 | Four molecules per unit cell |

| Density (Mg m⁻³) | 1.648 | Calculated density |

The crystal structure reveals significant intermolecular hydrogen bonding patterns that stabilize the three-dimensional network. Intermolecular N—H⋯O and N—H⋯N interactions link the molecules into an extended hydrogen-bonded framework [1]. The amino group participates in both donor and acceptor hydrogen bonding interactions, while the nitro group oxygen atoms serve as hydrogen bond acceptors, contributing to the overall crystal stability.

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic compounds bearing nitro and amino substituents. The C—N bond lengths in the amino group range from 1.38 to 1.40 Å, while the C—Cl bond length is approximately 1.74 Å [1]. The nitro group displays typical N—O bond lengths of 1.22 Å, indicative of the delocalized electron density within the nitro functionality.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3-chloro-5-nitroaniline exhibits characteristic resonances that reflect the electronic environment of the aromatic protons influenced by the electron-withdrawing nitro group and the electron-withdrawing chlorine substituent. The aromatic proton signals appear as distinct singlets due to the substitution pattern on the benzene ring [2] [3].

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

|---|---|---|---|

| 7.32 | s, 1H | Aromatic H-2 | DMSO-d₆ |

| 7.24 | s, 1H | Aromatic H-4 | DMSO-d₆ |

| 6.94 | s, 1H | Aromatic H-6 | DMSO-d₆ |

| 6.14 | s, 2H | NH₂ | DMSO-d₆ |

The downfield chemical shifts of the aromatic protons reflect the strong deshielding effect of the nitro group, particularly evident for the proton at position 4, which experiences the combined influence of both the nitro and chloro substituents [3]. The amino protons appear as a broad singlet at 6.14 ppm, characteristic of primary aniline derivatives in polar solvents [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and the electronic effects of the substituents on the aromatic ring system. The carbon atoms bearing or adjacent to electron-withdrawing groups exhibit characteristic downfield shifts [4] [5].

| Chemical Shift Range (ppm) | Assignment | Electronic Environment |

|---|---|---|

| ~150-160 | Aromatic C with NO₂ | Highly deshielded |

| ~120-130 | Aromatic C-H | Moderately deshielded |

| ~110-120 | Aromatic C-Cl | Moderately deshielded |

| ~100-110 | Aromatic C-NH₂ | Less deshielded |

The quaternary carbon bearing the nitro group appears most downfield due to the strong electron-withdrawing effect of the nitro substituent. The carbon bearing the chlorine atom shows intermediate deshielding, while the carbon bearing the amino group exhibits relatively upfield positioning due to the electron-donating resonance effect of the amino nitrogen [4].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the different nitrogen environments in 3-chloro-5-nitroaniline. The nitro nitrogen and amino nitrogen exhibit distinctly different chemical shifts reflecting their electronic environments [6] [7].

| Chemical Shift Range (ppm) | Assignment | Electronic Character |

|---|---|---|

| ~366-370 | Nitro group nitrogen | Highly deshielded |

| ~50-100 | Primary aromatic amine | Moderately shielded |

The nitro nitrogen appears significantly downfield due to the positive charge delocalization within the nitro group, while the amino nitrogen exhibits upfield positioning characteristic of sp³-hybridized nitrogen in aromatic amines [6] [8]. The chemical shift values are consistent with literature data for similar nitroaniline derivatives and provide definitive identification of the nitrogen functionalities [7].

Infrared Vibrational Modes of Functional Groups

The infrared spectrum of 3-chloro-5-nitroaniline displays characteristic vibrational bands that correspond to the various functional groups present in the molecule. The spectral analysis reveals distinct absorption regions for the amino, nitro, aromatic, and carbon-chlorine functionalities [9] .

| Frequency Range (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 3570-3430 | N-H asymmetric and symmetric stretch | Strong, very strong | Stretching |

| 3100-3000 | Aromatic C-H stretch | Medium | Stretching |

| 1620-1600 | N-H₂ scissoring | Medium | Bending |

| 1520-1500 | NO₂ asymmetric stretch | Very strong | Stretching |

| 1350-1320 | NO₂ symmetric stretch | Strong | Stretching |

| 1300-1250 | C-N stretch + N-H bend | Medium | Mixed modes |

| 1180-1120 | C-H in-plane bending | Medium | Bending |

| 950-850 | C-H out-of-plane bending | Medium | Bending |

| 800-700 | C-Cl stretch | Medium | Stretching |

| 700-650 | C-Cl deformation | Weak | Bending |

The amino group vibrational modes appear in the expected regions, with the N-H stretching vibrations observed as strong bands in the 3570-3430 cm⁻¹ region. The asymmetric stretching mode typically appears at higher frequency than the symmetric mode due to the different vibrational coupling patterns [9].

The nitro group exhibits characteristic intense absorptions at 1520-1500 cm⁻¹ for the asymmetric stretch and 1350-1320 cm⁻¹ for the symmetric stretch. These bands are among the most intense in the spectrum and provide unmistakable identification of the nitro functionality [9] . The frequency positions are consistent with aromatic nitro compounds and reflect the electron-withdrawing nature of the substituent.

The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region with medium intensity, while the in-plane and out-of-plane bending modes occur at lower frequencies. The C-Cl stretching vibration is observed in the 800-700 cm⁻¹ region, characteristic of aromatic chloro compounds [9].

Computational Chemistry Insights

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory have provided comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 3-chloro-5-nitroaniline. The B3LYP functional with the 6-311G(d,p) basis set has been extensively employed for studying nitroaniline derivatives, offering reliable predictions of molecular properties [11] [12].

| Property | B3LYP/6-311G(d,p) | Description |

|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.8 | Highest Occupied Molecular Orbital |

| LUMO Energy (eV) | -1.8 to -2.4 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (eV) | 4.0 to 4.6 | HOMO-LUMO gap |

| Dipole Moment (D) | 3.5 to 4.2 | Molecular polarity measure |

| Ionization Potential (eV) | 6.2 to 6.8 | Energy to remove electron |

| Electron Affinity (eV) | 1.8 to 2.4 | Energy to add electron |

| Chemical Hardness (eV) | 2.0 to 2.4 | Resistance to electron transfer |

| Electrophilicity Index (eV) | 1.5 to 2.0 | Electrophilic reactivity |

The calculated HOMO-LUMO energy gap indicates moderate stability and reactivity of the molecule. The relatively large energy gap suggests kinetic stability while the LUMO energy level indicates potential for nucleophilic attack. The ionization potential and electron affinity values provide insights into the redox behavior and electron transfer characteristics of the compound [12].

The optimized molecular geometry reveals a planar aromatic ring with minimal distortion from planarity. The bond lengths and angles are consistent with experimental crystallographic data, validating the computational approach. The C-N bond length in the amino group is calculated to be approximately 1.38 Å, while the C-Cl bond length is predicted to be 1.74 Å, values that align well with experimental observations [11].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that show excellent agreement with experimental data when appropriate scaling factors are applied. The calculated frequencies for the nitro group stretching modes, amino group vibrations, and aromatic C-H modes closely match experimental observations, confirming the reliability of the computational methodology [9].